molecular formula C16H12N2O2 B1607643 3,4-Dianilinocyclobut-3-ene-1,2-dione CAS No. 33512-89-9

3,4-Dianilinocyclobut-3-ene-1,2-dione

Cat. No.: B1607643
CAS No.: 33512-89-9
M. Wt: 264.28 g/mol
InChI Key: CIDRCQIUUYZBSG-UHFFFAOYSA-N
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Description

3,4-Dianilinocyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C16H12N2O2 . It has been studied for its potential use in the treatment of inflammatory disorders .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutene ring with two carbonyl groups at the 1 and 2 positions and two aniline groups at the 3 and 4 positions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.28 . It has a predicted boiling point of 410.7°C and a predicted density of 1.443 g/cm3 . The compound has a melting point of 270°C .

Scientific Research Applications

Redox Behavior and Structure

  • Redox System Analysis : 1,2-carbodicyanocyclobut-1,2-en-3,4-dione demonstrates redox properties through a system involving a dianion, a radical anion, and a neutral species. These are interconnected through reversible, monoelectronic reactions. The stability of these species decreases with an increasing degree of oxidation. The structure of the radical anion and the dianion resembles that of conjugated dicarbonyl compounds. The highest electron density in the radical and the two net negative charges in the dianion are localized on the dicyanomethylene carbon atoms, with the remaining π electrons distributed over the sp2 carbons and the oxygen atoms (Lunelli, Corvaja, & Farnia, 1971).

Medicinal Chemistry and Receptor Antagonism

  • CXCR2/CXCR1 Receptor Antagonists : In the context of medicinal chemistry, 3,4-diaminocyclobut-3-ene-1,2-diones have been studied as CXCR2/CXCR1 receptor antagonists. The heterocycle's nature and its substitution pattern significantly influence the compounds' binding affinities, functional activity, and oral exposure in rats. Notably, the furyl class, especially the 4-halo adducts, exhibited superior binding affinities for both CXCR2 and CXCR1 receptors, functional activity, as well as oral exposure compared to other heterocyclic derivatives (Yu et al., 2008).

Photolytic Reactions and Bislactone Formation

  • Photolysis and Bislactone Production : The photolysis of 3,4-bis(hydroxydiphenylmethyl)cyclobut-3-ene-1,2-dione results in the formation of various compounds, including a new bislactone, 4,4,8,8-tetraphenyl-3,7-dioxabicyclo[3.3.0]oct-1(5)-ene-2,6-dione. This process involves different yields of products depending on the solvent used, highlighting the compound's interesting photolytic behavior (Toda & Todo, 1975).

Applications in Solar Cell Technology

  • Solar Cell Sensitizers : 3-Aryl-4-hydroxycyclobut-3-ene-1,2-diones have been synthesized and evaluated as sensitizers for TiO2 solar cells. Their strong affinity for TiO2 and the significance of fluorescence intensity and self-assembly on the TiO2 surface were key factors in enhancing solar-light-to-electricity conversion efficiency. The highest efficiency recorded was 0.96% for a specific derivative (Matsui et al., 2003).

Coordination Properties with Metal Ions

  • Polynuclear and Polymeric Coordination Compounds : 3,4-Dihydroxycyclobut-3-ene-1,2-dionate, a squarate dianion ligand, has demonstrated an ability to form various bonding bridging modes with metal ions. This leads to the formation of a wide range of polynuclear and polymeric coordination compounds, with notable magnetic properties in structurally characterized compounds involving Cu(II) and Ni(II) (Massoud, Louka, & Mautner, 2015).

Mechanism of Action

While the exact mechanism of action of 3,4-Dianilinocyclobut-3-ene-1,2-dione is not clear, compounds with similar structures have been found to act as antagonists for the CXCR2 receptor, which plays a key role in a number of inflammatory disorders .

Future Directions

The potential use of 3,4-Dianilinocyclobut-3-ene-1,2-dione in the treatment of inflammatory disorders is a promising area of research . Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.

Properties

IUPAC Name

3,4-dianilinocyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-15-13(17-11-7-3-1-4-8-11)14(16(15)20)18-12-9-5-2-6-10-12/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDRCQIUUYZBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)C2=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381772
Record name 3,4-dianilinocyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33512-89-9
Record name 3,4-dianilinocyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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